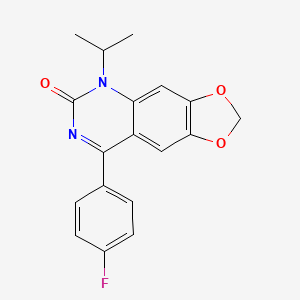

1,3-DIOXOLO(4,5-g)QUINAZOLIN-6(5H)-ONE, 8-(4-FLUOROPHENYL)-5-(1-METHYLETHYL)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la S-adenosil-L-homocisteína típicamente implica la conversión enzimática de la S-adenosil-L-metionina. Este proceso es catalizado por la S-adenosilhomocisteína hidrolasa, que hidroliza la S-adenosil-L-homocisteína en homocisteína y adenosina . Las condiciones de reacción para este proceso enzimático incluyen el mantenimiento de un pH y una temperatura óptimos para garantizar la actividad de la enzima.

Métodos de producción industrial

La producción industrial de la S-adenosil-L-homocisteína a menudo implica procesos de fermentación utilizando microorganismos genéticamente modificados. Estos microorganismos están diseñados para sobreproducir las enzimas necesarias para la síntesis de S-adenosil-L-homocisteína, lo que aumenta el rendimiento del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

La S-adenosil-L-homocisteína experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar homocisteína y adenosina.

Reducción: Puede reducirse para formar S-adenosil-L-metionina.

Sustitución: Puede participar en reacciones de sustitución donde el grupo adenosilo se reemplaza por otros grupos funcionales.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran la S-adenosil-L-homocisteína incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Las condiciones de reacción típicamente involucran el mantenimiento de un pH neutro y temperaturas moderadas para garantizar la estabilidad del compuesto .

Productos principales

Los productos principales formados a partir de las reacciones de la S-adenosil-L-homocisteína incluyen homocisteína, adenosina y varios derivados sustituidos dependiendo de las condiciones de reacción específicas .

Aplicaciones Científicas De Investigación

La S-adenosil-L-homocisteína tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción de la S-adenosil-L-homocisteína involucra su papel como inhibidor competitivo de las metiltransferasas dependientes de S-adenosil-L-metionina . Al inhibir estas enzimas, la S-adenosil-L-homocisteína regula la metilación del ADN, ARN, proteínas y otras moléculas . Esta regulación es crucial para mantener las funciones celulares normales y prevenir la expresión genética anormal .

Comparación Con Compuestos Similares

Compuestos similares

Compuestos similares a la S-adenosil-L-homocisteína incluyen:

S-adenosil-L-metionina: Un donante de metilo involucrado en varias reacciones de metilación.

Homocisteína: Un producto de la hidrólisis de la S-adenosil-L-homocisteína y un intermediario clave en el ciclo de la metionina.

Unicidad

La S-adenosil-L-homocisteína es única en su capacidad para regular las reacciones de metilación al actuar como un inhibidor competitivo de las metiltransferasas . Esta propiedad la convierte en una herramienta valiosa en el estudio de la epigenética y la regulación genética . Además, su papel como precursor de la homocisteína y la adenosina destaca su importancia en el ciclo de la metionina y el metabolismo celular general .

Propiedades

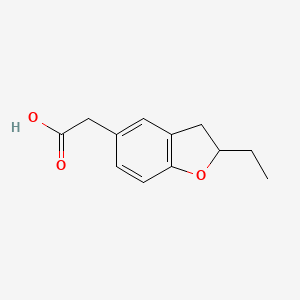

Número CAS |

33100-30-0 |

|---|---|

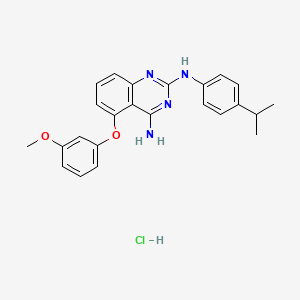

Fórmula molecular |

C18H15FN2O3 |

Peso molecular |

326.3 g/mol |

Nombre IUPAC |

8-(4-fluorophenyl)-5-propan-2-yl-[1,3]dioxolo[4,5-g]quinazolin-6-one |

InChI |

InChI=1S/C18H15FN2O3/c1-10(2)21-14-8-16-15(23-9-24-16)7-13(14)17(20-18(21)22)11-3-5-12(19)6-4-11/h3-8,10H,9H2,1-2H3 |

Clave InChI |

HJICZLOIHNWNNY-UHFFFAOYSA-N |

SMILES canónico |

CC(C)N1C2=CC3=C(C=C2C(=NC1=O)C4=CC=C(C=C4)F)OCO3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;hydrochloride](/img/structure/B10825840.png)

![N-[4-[[4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide](/img/structure/B10825847.png)

![4-Phenyl-3-[1-[[3-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]-1,4-dihydroquinazolin-2-one](/img/structure/B10825924.png)